tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate
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Overview
Description
Tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry.” This compound is particularly valued for its water solubility and biocompatibility, making it a significant advancement over previous ligands used in similar reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-1,2,3-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate primarily undergoes substitution reactions due to the presence of the amino group and the ester functionality. It can also participate in click chemistry reactions, where it acts as a ligand to accelerate the copper-catalyzed azide-alkyne cycloaddition .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Click Chemistry: The compound is used in the presence of copper(I) catalysts and azides.
Major Products
The major products formed from these reactions include various substituted triazoles and ester derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in click chemistry to facilitate the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of new materials and polymers with specific functional properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in click chemistry. It coordinates with copper(I) ions to form a complex that accelerates the azide-alkyne cycloaddition reaction. This mechanism involves the stabilization of the reactive intermediates and the reduction of activation energy, leading to faster and more efficient reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetate
- Tert-butyl 2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
Uniqueness
Tert-butyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate is unique due to its water solubility and biocompatibility, which are significant improvements over other ligands used in click chemistry. These properties make it particularly suitable for applications in biological systems and enhance its utility in various scientific research fields .
Properties
IUPAC Name |
tert-butyl 2-(4-aminotriazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)5-12-4-6(9)10-11-12/h4H,5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGDRUDZVGGLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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